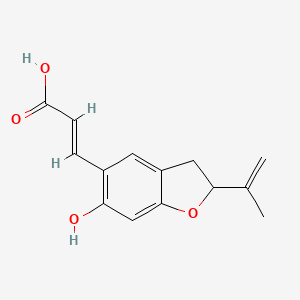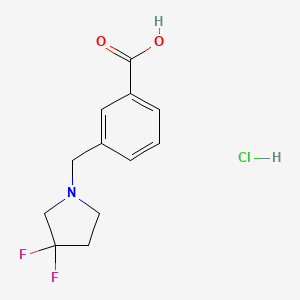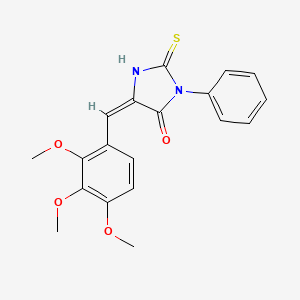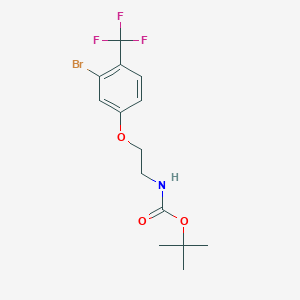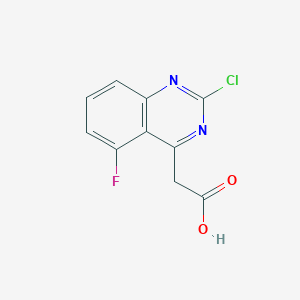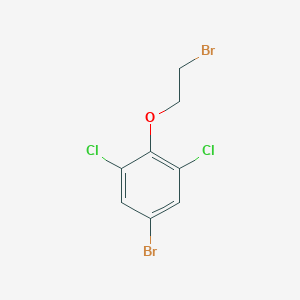![molecular formula C20H29N3O3S B13724111 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H29N3O3S . This compound is known for its significant role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
Introduction of the amino-hydroxy-phenylbutyl group: This step involves the addition of the amino-hydroxy-phenylbutyl moiety to the sulfonamide core through a series of protection and deprotection steps, as well as coupling reactions.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as viral proteases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the replication of the virus . This mechanism is particularly relevant in the context of HIV protease inhibitors .
Comparison with Similar Compounds
Similar Compounds
Amprenavir: Another protease inhibitor used in the treatment of HIV.
Darunavir: A more potent protease inhibitor with a similar mechanism of action.
Fosamprenavir: A prodrug of amprenavir with improved pharmacokinetic properties.
Uniqueness
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide is unique due to its specific structural features that confer high binding affinity and specificity for viral proteases. This makes it a valuable intermediate in the synthesis of highly effective antiviral drugs .
Properties
Molecular Formula |
C20H29N3O3S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20?/m0/s1 |
InChI Key |
NUMJNKDUHFCFJO-XJDOXCRVSA-N |
Isomeric SMILES |
CC(C)CN(CC([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)

![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
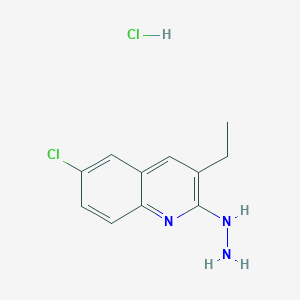
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
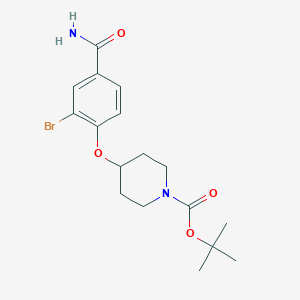
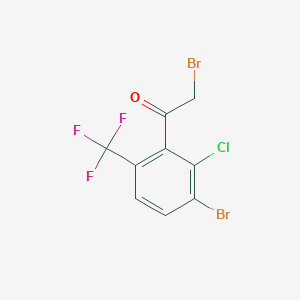
![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
